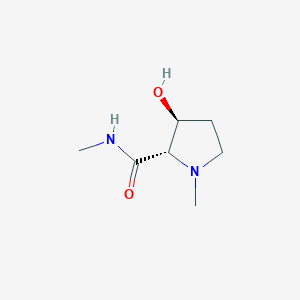
(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoester to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of engineered bacteria containing specific enzymes. These bacteria can be cultivated in large-scale bioreactors, where they produce the compound through a series of enzymatic reactions. This method is environmentally friendly and can be easily scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, where it can modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide include:
- (2S,3S)-2,3-butanediol
- (2R,3R)-2,3-butanediol
- meso-2,3-butanediol
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. For example, its ability to undergo specific chemical reactions and interact with particular molecular targets makes it valuable in various applications .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S,3S)-3-hydroxy-N,1-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(11)6-5(10)3-4-9(6)2/h5-6,10H,3-4H2,1-2H3,(H,8,11)/t5-,6-/m0/s1 |
InChI Key |
WZHOEGBMJCCNQD-WDSKDSINSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H](CCN1C)O |
Canonical SMILES |
CNC(=O)C1C(CCN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















